4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone is a complex heterocyclic compound belonging to the pyridazinone class. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered aromatic ring containing two nitrogen atoms. The specific substitutions on this ring, including a bromine atom and an ethoxy-methoxybenzylamino group, contribute to its unique chemical properties and potential biological activities.
4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone is classified as:
The synthesis of 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach includes the bromination of 5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, followed by purification steps to isolate the desired compound.
The molecular structure of 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone features:
4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone can undergo several types of chemical reactions:
For substitution reactions, conditions often involve polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, and catalysts such as palladium on carbon may be used for reduction processes.
The mechanism of action for 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone is not fully elucidated but is believed to involve interaction with specific biological targets, potentially modulating enzyme activity or receptor interactions. This modulation can lead to therapeutic effects such as anti-inflammatory or analgesic outcomes .
Studies indicate that modifications to the pyridazinone structure can significantly influence its biological activity, suggesting that the ethoxy and methoxy groups play crucial roles in its pharmacological profile.
The compound has potential applications in various fields:
The systematic IUPAC name for this compound is 4-Bromo-5-[(3-ethoxy-4-methoxyphenyl)methylamino]-2,3-dihydropyridazin-3-one. Its structural backbone comprises a six-membered pyridazinone heterocycle featuring:
The 3(2H)-pyridazinone ring exists predominantly in its keto tautomeric form under physiological conditions, stabilized by intramolecular hydrogen bonding. This tautomerization is critical for electronic distribution and intermolecular interactions with biological targets [1].
The compound's molecular formula is C₁₄H₁₆BrN₃O₃, yielding a molecular weight of 354.20 g/mol. Key physicochemical parameters include:
Table 1: Physicochemical Properties of 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone
Property | Value | Calculation Method |
---|---|---|
Molecular Weight | 354.20 g/mol | Empirical formula |
Hydrogen Bond Donors | 2 (N–H, N–H) | Structural analysis |
Hydrogen Bond Acceptors | 4 (3 carbonyl O, 1 ether O) | Structural analysis |
Rotatable Bonds | 6 | SMILES: Brc1nnc(c1NCC2=CC(OC)=C(OCC)C=C2)=O |
Topological Polar Surface Area | 72.3 Ų | Ertl’s method |
Calculated LogP (cLogP) | 2.1 | Lipinski’s rule-compliant |
While an experimental InChIKey remains unreported in the literature, the theoretical InChIKey for the core structure AAILEWXSEQLMNI-UHFFFAOYSA-N (representing 3(2H)-pyridazinone) provides a foundational identifier. The ethoxy-methoxybenzylamino substituent significantly augments its hydrophobicity relative to unsubstituted pyridazinones [1] [2].
This compound emerged during systematic explorations of pyridazinone derivatives as modulators of inflammatory mediators. Patents from the mid-1980s documented its synthesis among a library of analogues designed to antagonize Slow-Reacting Substance of Anaphylaxis (SRS-A), now recognized as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) [1] [2]. Key historical highlights include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7